

4-Octyl itaconate-13C5-1 mechanism of action

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An In-Depth Technical Guide on the Mechanism of Action of 4-Octyl Itaconate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Octyl itaconate (4-OI) is a cell-permeable derivative of itaconate, an endogenous metabolite produced in mammalian cells, particularly macrophages, during inflammation.^{[1][2]} It has garnered significant scientific interest for its potent anti-inflammatory and antioxidant properties.^{[1][3][4]} This technical guide provides a comprehensive overview of the core mechanisms of action of 4-OI, with a focus on its molecular targets and signaling pathways. The information is curated for researchers, scientists, and drug development professionals to facilitate further investigation and therapeutic application.

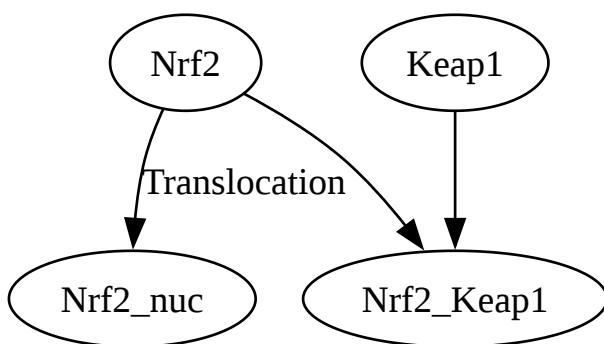
Core Mechanisms of Action

The primary mechanism of action of 4-OI revolves around its ability to modulate key inflammatory and antioxidant pathways. This is largely attributed to its electrophilic nature, which allows it to react with nucleophilic cysteine residues on specific proteins, a process known as Michael addition.^[5]

Activation of the Nrf2 Antioxidant Pathway

A central mechanism of 4-OI is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.^{[1][2][6][7][8][9]} Nrf2 is a master regulator of the antioxidant response.

- Alkylation of Keap1: Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. 4-OI directly alkylates specific cysteine residues on Keap1.[2] This covalent modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction.[9]
- Nrf2 Translocation and Gene Expression: Once released from Keap1, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[4][9] This leads to the upregulation of a battery of antioxidant and cytoprotective genes, including NAD(P)H quinone dehydrogenase 1 (NQO1), Heme oxygenase-1 (HO-1), and glutamate-cysteine ligase (GCL).[7][9]

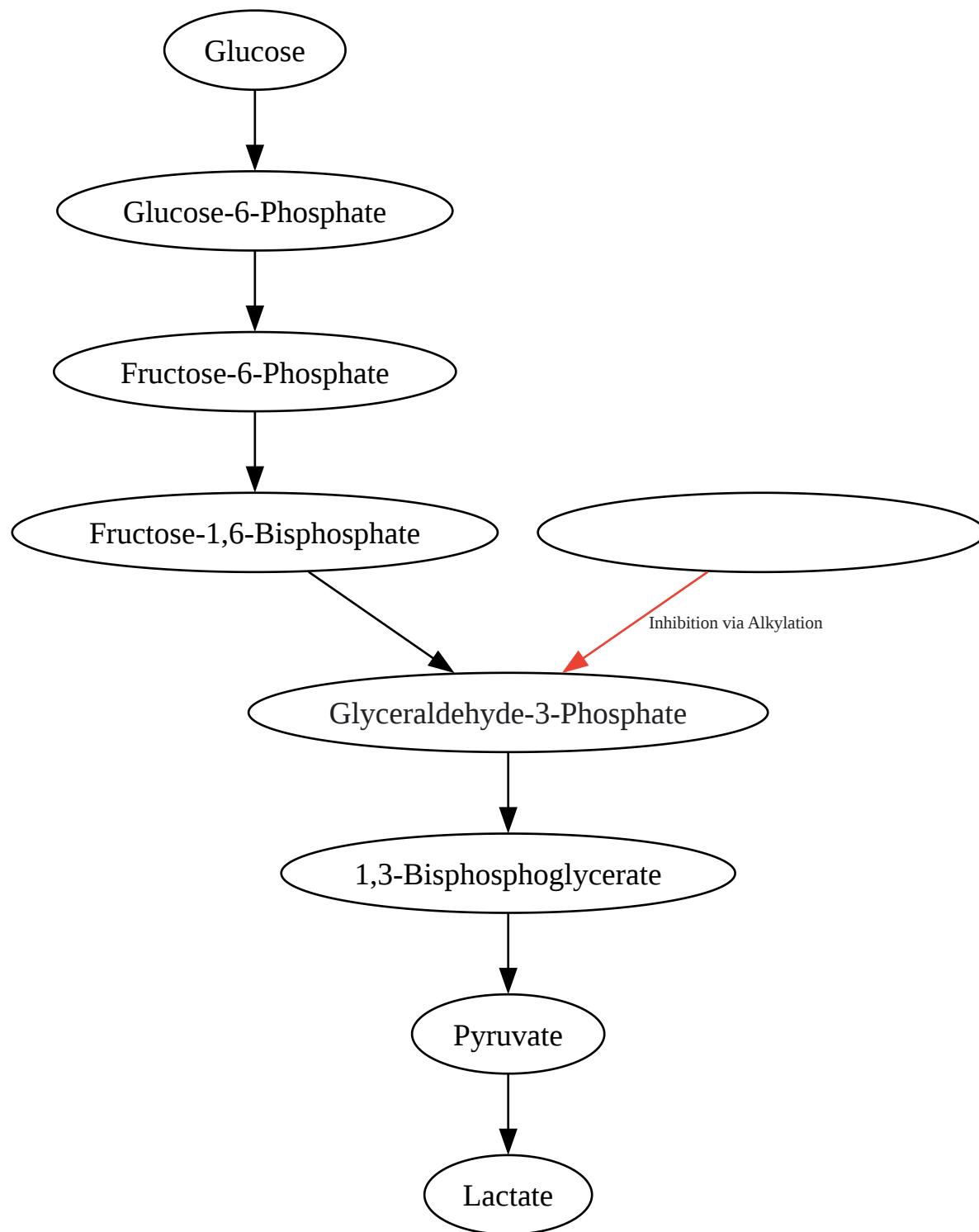


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Inhibition of Aerobic Glycolysis

In activated macrophages, a metabolic shift to aerobic glycolysis (the Warburg effect) is crucial for their pro-inflammatory function. 4-OI has been shown to inhibit this metabolic reprogramming.

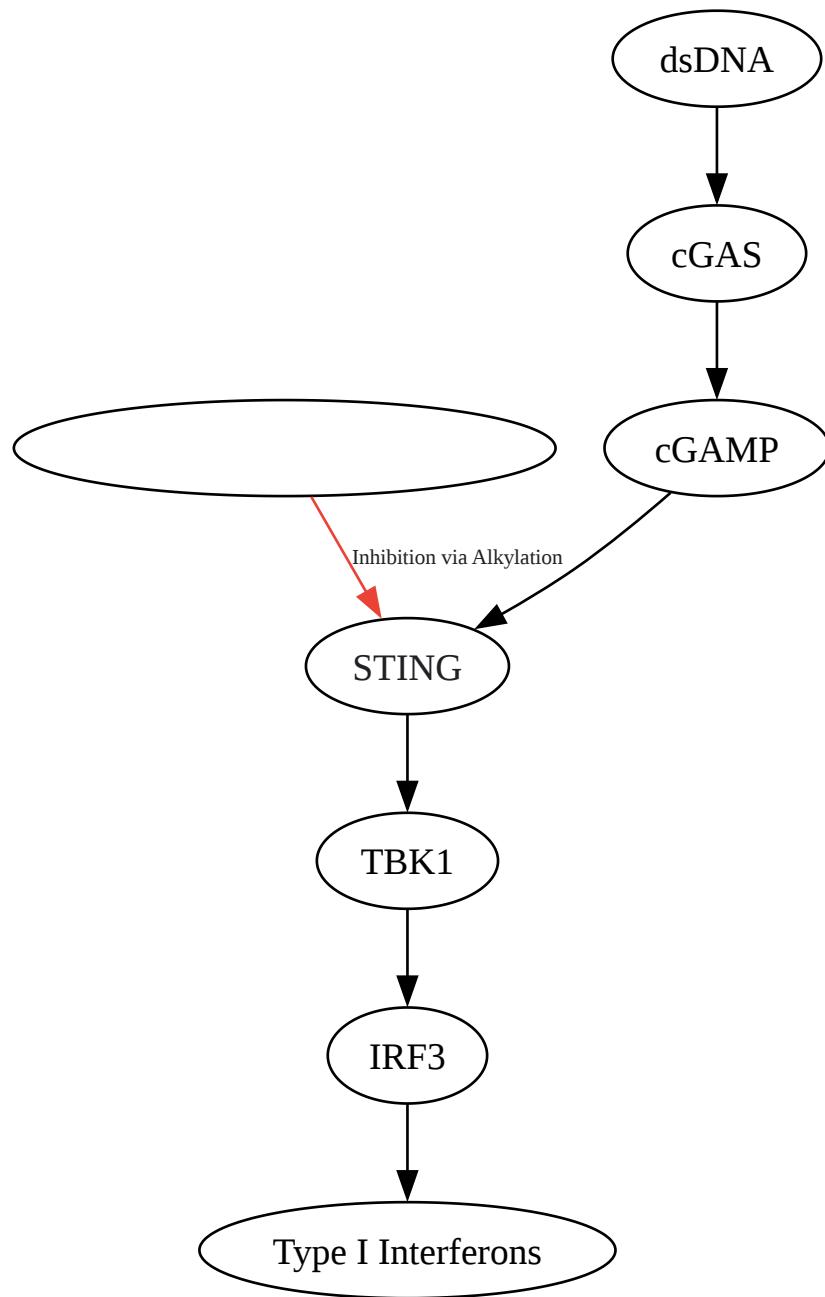
- Targeting GAPDH: 4-OI directly alkylates a specific cysteine residue (C22) on the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), leading to a decrease in its enzymatic activity.[10]
- Reduced Glycolytic Flux: The inhibition of GAPDH blocks the glycolytic flux, thereby reducing the production of lactate and suppressing the pro-inflammatory phenotype of macrophages. [10] This mechanism contributes significantly to the anti-inflammatory effects of 4-OI.[10]

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Modulation of STING Signaling

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune response to cyclic dinucleotides, which can be produced by bacteria or host cells.

- Alkylation of STING: 4-OI has been shown to directly alkylate multiple cysteine residues (C65, C71, C88, and C147) on the STING protein.[11]
- Inhibition of STING Phosphorylation: This alkylation inhibits the phosphorylation of STING, a key step in its activation.[11] By preventing STING activation, 4-OI can suppress the downstream production of type I interferons and other inflammatory cytokines, which is particularly relevant in the context of sepsis.[11]

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Quantitative Data Summary

The following tables summarize quantitative data from key studies on the effects of 4-OI.

Table 1: In Vitro Effects of 4-Octyl Itaconate on Macrophages

Cell Type	Stimulus	4-OI Concentration	Effect	Reference
RAW264.7 Macrophages	LPS	125 μ M	Significantly inhibited the release of TNF- α , IL-1 β , and IFN- γ .	[6]
RAW264.7 Macrophages	LPS	125 μ M	Significantly increased the release of IL-10.	[6]
Bone Marrow-Derived Macrophages (BMDMs)	Pam3CSK4 (100 ng/ml)	25-200 μ M	Dose-dependent inhibition of prostaglandin production.	[3]
Bone Marrow-Derived Macrophages (BMDMs)	Pam3CSK4 (100 ng/ml)	200 μ M	Significant suppression of COX2 mRNA and protein levels.	[3]

Table 2: In Vivo Effects of 4-Octyl Itaconate

Animal Model	Treatment	Effect	Reference
Mouse model of sepsis (CLP)	4-OI (20 mg/kg)	Reduced serum levels of TNF- α , IL-1 β , and IFN- γ .	[6]
Mouse model of sepsis (CLP)	4-OI (20 mg/kg)	Increased serum levels of IL-10.	[6]
Mouse model of LPS-induced lethality	4-OI	Protective against lethality and decreased cytokine production.	[2]

Experimental Protocols

Cell Culture and Treatment

- Cell Lines: RAW264.7 murine macrophages, bone marrow-derived macrophages (BMDMs), and human peripheral blood mononuclear cells (PBMCs) are commonly used.[3][6]
- 4-OI Preparation: 4-OI is typically dissolved in DMSO to a stock concentration of 100 mM and then diluted in cell culture medium to the final working concentration.
- Treatment Protocol: Cells are often pre-treated with 4-OI for a specified period (e.g., 2 hours) before stimulation with an inflammatory agent like Lipopolysaccharide (LPS) or Pam3CSK4. [3]

Measurement of Cytokines

- ELISA: Enzyme-linked immunosorbent assay (ELISA) is a standard method to quantify the concentration of cytokines (e.g., TNF- α , IL-1 β , IL-10) in cell culture supernatants or serum.[6]
- qPCR: Quantitative real-time PCR (qPCR) is used to measure the mRNA expression levels of cytokines and other target genes.[3]

Western Blotting

- Protein Expression Analysis: Western blotting is employed to detect the protein levels of key signaling molecules such as Nrf2, Keap1, HO-1, NQO1, and COX2.[7]

In Vivo Studies

- Sepsis Model: The cecal ligation and puncture (CLP) model in mice is a widely used model of sepsis. 4-OI is typically administered via intraperitoneal injection.[6]
- LPS-induced Endotoxemia: Intraperitoneal injection of LPS in mice is used to model systemic inflammation.[2]

Conclusion

4-Octyl itaconate is a multi-faceted immunomodulatory molecule with a well-defined mechanism of action centered on the alkylation of key cysteine residues in proteins that

regulate inflammation and oxidative stress. Its ability to activate the Nrf2 pathway, inhibit aerobic glycolysis, and modulate STING signaling underscores its therapeutic potential for a range of inflammatory and oxidative stress-related diseases. The data and protocols summarized in this guide provide a solid foundation for further research and development of 4-OI as a novel therapeutic agent.

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